molecular formula C14H24O3 B072921 Menthyl acetoacetate CAS No. 1144-50-9

Menthyl acetoacetate

Cat. No. B072921
CAS RN: 1144-50-9
M. Wt: 240.34 g/mol
InChI Key: QSVQIPXQOCAWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menthyl acetoacetate is a chemical compound that belongs to the class of acetoacetates. It is a colorless liquid with a minty odor, which is widely used in the flavor and fragrance industry. Menthyl acetoacetate has also been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

Mechanism Of Action

The exact mechanism of action of menthyl acetoacetate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes. For example, menthyl acetoacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Menthyl acetoacetate has been found to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain fungal and bacterial strains, such as Candida albicans and Staphylococcus aureus. Menthyl acetoacetate has also been reported to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory disorders, such as arthritis.

Advantages And Limitations For Lab Experiments

Menthyl acetoacetate has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Menthyl acetoacetate is also stable under a wide range of conditions, which allows for easy handling and storage. However, one limitation of menthyl acetoacetate is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on menthyl acetoacetate. One area of interest is the development of new synthetic methods for the production of menthyl acetoacetate and its derivatives. Another area of focus is the investigation of the biological activities of menthyl acetoacetate and its potential applications in medicine and agriculture. Additionally, the development of new formulations and delivery systems for menthyl acetoacetate may improve its solubility and enhance its effectiveness in various applications.

Scientific Research Applications

Menthyl acetoacetate has been extensively studied for its potential applications in organic synthesis. It can be used as a starting material or intermediate in the synthesis of various compounds, such as menthol derivatives, fragrances, and pharmaceuticals. Menthyl acetoacetate has also been investigated for its biological activities, including antifungal, antibacterial, and anti-inflammatory properties.

properties

CAS RN

1144-50-9

Product Name

Menthyl acetoacetate

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 3-oxobutanoate

InChI

InChI=1S/C14H24O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-10,12-13H,5-8H2,1-4H3

InChI Key

QSVQIPXQOCAWHP-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C

Other CAS RN

1144-50-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1 equivalent of methyl acetoacetate, 1 equivalent of menthol and 100 mg of sulfated tin oxide catalyst prepared according to example 1 above, in 20 ml of toluene was heated to 110° C. in a two necked round bottom flask provided with a distillation condenser to remove methanol. The reaction was monitored by thin layer chromatography (TLC). After completion of the reaction (about 6 hours), the catalyst was filtered and the filtrate was concentrated and chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate) to afford menthyl acetoacetate as a viscous colorless liquid in 91% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfated tin oxide
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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